Lipophilicity Tuning: Comparing LogP Values of Positional Isomers
The calculated consensus LogP (cLogP) for 3-Amino-5-(trifluoromethyl)benzonitrile is 2.1, reflecting a balance between the hydrophobic -CF₃ group and the polar amino/nitrile groups . This is distinct from the XLogP3 of 1.8 reported for both 3-Amino-4-(trifluoromethyl)benzonitrile and 5-Amino-2-(trifluoromethyl)benzonitrile, where the adjacency of the amino and -CF₃ groups in the latter two isomers results in lower predicted lipophilicity [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | cLogP = 2.1 |
| Comparator Or Baseline | 3-Amino-4-(trifluoromethyl)benzonitrile: XLogP3 = 1.8; 5-Amino-2-(trifluoromethyl)benzonitrile: XLogP3 = 1.8 |
| Quantified Difference | Target cLogP is ~0.3 log units higher (approx. 2x more lipophilic) |
| Conditions | Calculated logP values (cLogP vs. XLogP3) for comparative purposes |
Why This Matters
This quantifiable difference in lipophilicity directly impacts a molecule's ability to cross biological membranes, influencing oral bioavailability and central nervous system (CNS) penetration in drug discovery programs.
- [1] PubChem. (n.d.). 3-Amino-4-(trifluoromethyl)benzonitrile. XLogP3-AA. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] PubChem. (n.d.). 5-Amino-2-(trifluoromethyl)benzonitrile. XLogP3-AA. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
